molecular formula C12H16N2S B5296539 N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B5296539
M. Wt: 220.34 g/mol
InChI Key: XMWSNCNEOLYQRL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as DM-5-Me-THF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolamines, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, studies suggest that it exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell proliferation and survival. It has also been shown to bind to receptors such as GABA-A and NMDA, which are involved in neurotransmission.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can modulate the levels of various biomolecules, including cytokines, growth factors, and neurotransmitters. It has also been shown to affect the activity of various enzymes and receptors, as mentioned earlier. In addition, N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is its potent anticancer activity. This makes it an attractive candidate for further development as a cancer therapeutic. In addition, its diverse biological activities make it a useful tool for studying various cellular processes. However, one of the limitations of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and mechanisms of action of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. In addition, further studies are needed to elucidate the potential therapeutic applications of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in various disease states.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 3,4-dimethylphenyl isothiocyanate with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane or ethyl acetate, at room temperature. The product is then isolated by filtration and purified by recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-4-5-11(6-9(8)2)14-12-13-7-10(3)15-12/h4-6,10H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWSNCNEOLYQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

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